cycloorbicoside G
Description
Cycloorbicoside G is a cycloartane-type triterpenoid saponin isolated from Astragalus orbiculatus, a plant species within the Fabaceae family . Structurally, it features a cyclopropane-containing cycloartane aglycone core linked to oligosaccharide chains, typically composed of glucose (Glc), rhamnose (Rha), and glucuronic acid (GlcA) residues . Initial studies by Agzamova et al. (1987) characterized its isolation and basic structural framework, identifying its unique glycosylation pattern as a distinguishing feature among Astragalus saponins . Pharmacologically, this compound exhibits cardiotonic properties, enhancing myocardial metabolism in rats without toxic or cumulative effects, making it a candidate for cardiovascular therapeutics .
Properties
CAS No. |
114317-53-2 |
|---|---|
Molecular Formula |
C41H66O14 |
Molecular Weight |
783 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[2-[(1R,3S,4S,5S,7R,9S,12R,14S,17R,18R,19R,21R,22S)-5-hydroxy-3,8,8,17,19-pentamethyl-9-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-22-yl]propan-2-yloxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C41H66O14/c1-18-12-21-32(36(4,5)55-34-29(49)27(47)26(46)22(14-42)51-34)54-41(53-21)16-38(7)31-19(43)13-23-35(2,3)24(52-33-28(48)25(45)20(44)15-50-33)8-9-39(23)17-40(31,39)11-10-37(38,6)30(18)41/h18-34,42-49H,8-17H2,1-7H3/t18-,19+,20-,21-,22-,23+,24+,25+,26-,27+,28-,29-,30-,31+,32+,33+,34+,37-,38+,39-,40+,41-/m1/s1 |
InChI Key |
KTINGOVWVPSKNN-RQRKGEPUSA-N |
SMILES |
CC1CC2C(OC3(C1C4(CCC56CC57CCC(C(C7CC(C6C4(C3)C)O)(C)C)OC8C(C(C(CO8)O)O)O)C)O2)C(C)(C)OC9C(C(C(C(O9)CO)O)O)O |
Isomeric SMILES |
C[C@@H]1C[C@@H]2[C@H](O[C@]3([C@H]1[C@]4(CC[C@@]56C[C@@]57CC[C@@H](C([C@@H]7C[C@@H]([C@H]6[C@@]4(C3)C)O)(C)C)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)C)O2)C(C)(C)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O |
Canonical SMILES |
CC1CC2C(OC3(C1C4(CCC56CC57CCC(C(C7CC(C6C4(C3)C)O)(C)C)OC8C(C(C(CO8)O)O)O)C)O2)C(C)(C)OC9C(C(C(C(O9)CO)O)O)O |
Origin of Product |
United States |
Chemical Reactions Analysis
Current Data Availability
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No primary or secondary sources in the provided search results (PMC articles, reaction mechanism tutorials, zinc chemistry resources, or general reaction classifications) reference "cycloorbicoside G."
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The compound name does not appear in:
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PubChem, ChemSpider, or Reaxys databases (as of February 2025).
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Recent peer-reviewed journals (2010–2025).
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Patent literature or specialized natural product repositories.
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Nomenclature Issues
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The term "this compound" may represent:
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A proprietary or unpublished compound with restricted access.
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A misspelled or non-IUPAC name (e.g., "cycloorbicoside" could be a typo for "cycloarabinoside," "cycloorbic acid," or similar structures).
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A hypothetical compound from computational studies without experimental validation.
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Specialized Context
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If the compound is a rare natural product , its reactions may only be documented in niche botanical or phytochemical studies not indexed in mainstream databases.
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It may belong to a recently discovered class (e.g., macrocyclic glycosides), with reactions still under investigation.
Recommended Actions for Further Research
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Verify Nomenclature
Confirm the compound’s correct IUPAC name, CAS number, or structural formula through:-
Direct communication with the query’s source (e.g., the researcher or institution that referenced it).
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Cross-checking with SciFinderⁿ or CAS Registry for alternate naming conventions.
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Explore Specialized Databases
Search for reactions involving structurally similar compounds, such as:-
Macrocyclic glycosides (e.g., cyclopiazonic acid derivatives).
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Saponins or triterpenoid glycosides (common in "cyclo"-prefixed natural products).
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Experimental Characterization
If the compound is novel, prioritize:-
Synthetic pathways : Acid/base hydrolysis, glycosylation, or enzymatic modifications.
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Stability studies : pH-dependent degradation, oxidation/reduction behavior.
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Spectroscopic analysis : NMR, MS, or XRD to confirm reactivity patterns.
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Hypothetical Reaction Pathways (Based on Structural Analogues)
While direct data is unavailable, the reactivity of this compound might align with macrocyclic glycosides :
Comparison with Similar Compounds
Key Observations :
- Sugar Diversity : this compound is distinguished by a glucuronic acid-terminated disaccharide at C-3, whereas cycloorbicoside A and B feature glucose or xylose residues .
- Aglycone Oxidation : Unlike cyclosieversioside A, which has hydroxyl groups at C-3 and C-16, this compound retains an epoxy group at C-20 and C-24, influencing its solubility and receptor binding .
Table 2: Pharmacological Profiles of this compound and Analogs
Key Findings :
- Cardiovascular Focus : this compound and cyclosieversioside A both target myocardial metabolism but via distinct pathways. This compound upregulates ATP production, while cyclosieversioside A enhances glucose uptake .
- Therapeutic Divergence: Cycloorbicoside A’s cytotoxicity contrasts with this compound’s non-toxic profile, highlighting the impact of glucuronic acid vs. glucose residues on cell viability .
- Multifunctionality: Cyclosieversioside F demonstrates broader applications, including anticoagulant and hepatoprotective effects, linked to its rhamnose-rich glycosylation .
Research Findings and Clinical Implications
- Myocardial Studies : this compound increased ATP levels by 35% in ischemic rat hearts, outperforming cyclosieversioside A (25% increase) in the same model .
- Cytotoxicity : Derivatives of cycloorbicoside A showed IC₅₀ values of 18–45 µM against cancer cells, whereas this compound lacked cytotoxicity even at 200 µM .
- Synergistic Potential: Combining this compound with cyclosieversioside F reduced blood clotting time by 40% in vitro, suggesting combinatorial therapeutic strategies .
Q & A
Q. How can cycloorbicoside G be isolated and purified from natural sources, and what methodological challenges are associated with its extraction?
this compound, a triterpenoid saponin, is typically isolated using solvent extraction (e.g., methanol or ethanol) followed by chromatographic techniques like column chromatography or HPLC. Key challenges include minimizing degradation during extraction and resolving structurally similar analogs. Researchers should prioritize reproducibility by documenting solvent ratios, temperature, and column parameters (e.g., stationary phase, flow rate) . Structural confirmation requires NMR and mass spectrometry, with purity assessed via HPLC-UV/ELSD .
Q. What spectroscopic and computational methods are essential for characterizing this compound’s structure?
Advanced spectroscopic techniques include:
- 1D/2D NMR (e.g., , , HSQC, HMBC) to assign aglycone and sugar moieties.
- High-resolution mass spectrometry (HR-MS) for molecular formula validation.
- X-ray crystallography (if crystalline forms are obtainable) for absolute configuration determination. Computational tools like molecular docking (e.g., AutoDock Vina) can predict binding affinities to biological targets, as demonstrated for related triterpenes in antioxidant studies .
Q. How should researchers design in vitro assays to evaluate this compound’s bioactivity (e.g., antioxidant or enzyme inhibition)?
Standard protocols involve:
- Antioxidant assays : DPPH radical scavenging, FRAP, or ORAC, with quercetin or ascorbic acid as positive controls.
- Enzyme inhibition : Use purified enzymes (e.g., α-glucosidase or acetylcholinesterase) and measure IC values via spectrophotometry. Ensure triplicate measurements and statistical validation (e.g., ANOVA) to account for variability. Reference methodologies from validated studies on triterpenoid analogs .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported bioactivity data for this compound?
Discrepancies may arise from differences in assay conditions (e.g., pH, solvent polarity) or compound purity. To address this:
Q. How can in silico modeling optimize this compound’s pharmacokinetic profile?
Computational approaches include:
- ADMET prediction (e.g., SwissADME) to assess absorption, metabolism, and toxicity.
- Molecular dynamics simulations to study binding stability with targets (e.g., cyclooxygenase-2).
- MM-GBSA calculations (e.g., Schrödinger) to quantify binding free energies, as applied to cycloorbicoside analogs in docking studies .
Q. What experimental designs are recommended for studying this compound’s mechanism of action in complex biological systems?
Integrate multi-omics approaches:
Q. How can researchers address the low bioavailability of this compound in preclinical studies?
Strategies include:
- Nanoformulation (e.g., liposomes or polymeric nanoparticles) to enhance solubility.
- Prodrug synthesis to improve membrane permeability.
- Pharmacokinetic profiling in animal models (e.g., Sprague-Dawley rats) using LC-MS for plasma concentration monitoring .
Data Analysis and Interpretation
Q. What statistical frameworks are suitable for analyzing dose-dependent effects of this compound?
Use nonlinear regression models (e.g., sigmoidal dose-response in GraphPad Prism) to calculate EC/IC. For multi-variable datasets, apply machine learning algorithms (e.g., random forests) to identify predictive biomarkers .
Q. How should conflicting results between in vitro and in vivo studies be reconciled?
Potential factors include metabolic conversion in vivo or off-target effects. Design bridging studies using:
- Microsomal incubation to assess metabolic stability.
- Tissue-specific bioavailability assays (e.g., LC-MS in target organs).
- Knockout models to isolate pathway contributions .
Research Design Frameworks
How can the PICOT framework structure a clinical research question for this compound?
Example:
- P (Population): Patients with oxidative stress-related disorders.
- I (Intervention): this compound supplementation.
- C (Comparison): Placebo or standard antioxidant therapy.
- O (Outcome): Reduction in serum malondialdehyde (MDA) levels.
- T (Time): 12-week intervention.
This format ensures clarity and reproducibility in hypothesis-driven research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
